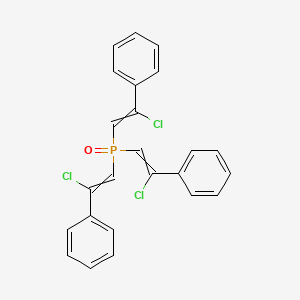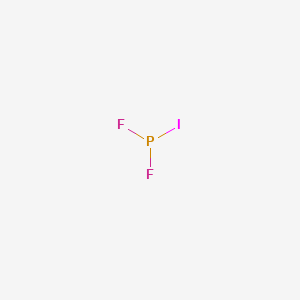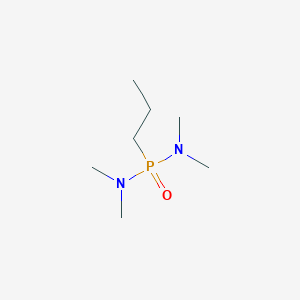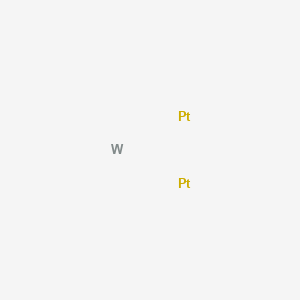
Platinum--tungsten (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–tungsten (2/1) is a bimetallic compound consisting of platinum and tungsten in a 2:1 ratio. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The combination of platinum and tungsten enhances the catalytic activity and stability of the compound, making it an excellent candidate for use in fuel cells, catalysis, and other advanced technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing platinum–tungsten (2/1) involves the use of galvanic replacement on amorphous tungsten nanoparticles. In this process, carbon-supported platinum–tungsten bimetallic nanoparticles are prepared by etching tungsten nanoparticles with a platinum precursor. This method does not require the use of surfactants, and the resulting nanoparticles are uniformly loaded on the carbon support .
Another method involves the hydrothermal synthesis of tungsten disulfide (WS₂) followed by doping with platinum using a platinum chloride solution. This method produces platinum-doped tungsten disulfide hollow spheres, which exhibit excellent catalytic activity for hydrogen evolution reactions .
Industrial Production Methods
Industrial production of platinum–tungsten (2/1) typically involves large-scale synthesis using methods similar to those described above. The choice of method depends on the desired properties of the final product and the specific application. For example, the hydrothermal method may be preferred for applications requiring high catalytic activity, while the galvanic replacement method may be used for applications requiring uniform nanoparticle distribution.
Chemical Reactions Analysis
Types of Reactions
Platinum–tungsten (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the presence of platinum and tungsten, which enhance the reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving platinum–tungsten (2/1) include hydrogen, oxygen, and various organic molecules. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although some reactions may require elevated temperatures or pressures.
Major Products Formed
The major products formed from reactions involving platinum–tungsten (2/1) depend on the specific reaction conditions and reagents used. For example, in hydrogen evolution reactions, the major product is hydrogen gas, while in oxidation reactions, the major products may include various oxides of platinum and tungsten .
Scientific Research Applications
Platinum–tungsten (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution and ethanol oxidation reactions. .
Biology: Platinum–tungsten (2/1) is used in biological research to study the effects of bimetallic nanoparticles on cellular processes.
Medicine: The compound is being explored for its potential use in cancer therapy.
Industry: Platinum–tungsten (2/1) is used in various industrial applications, including fuel cells and catalysis.
Mechanism of Action
The mechanism of action of platinum–tungsten (2/1) involves the interaction of the compound with various molecular targets and pathways. In catalytic reactions, the compound enhances the reactivity of the reactants by providing active sites for the reaction to occur. The presence of platinum and tungsten in the compound increases the number of active sites and improves the overall efficiency of the reaction .
In biological applications, the compound may interact with cellular components, such as DNA and proteins, to exert its effects. For example, platinum-containing compounds are known to bind to DNA and interfere with its replication, leading to cell death. The addition of tungsten may enhance these effects by increasing the stability and reactivity of the compound .
Comparison with Similar Compounds
Platinum–tungsten (2/1) can be compared with other bimetallic compounds, such as platinum–nickel and platinum–ruthenium. These compounds share some similarities, such as high catalytic activity and stability, but also have unique properties that make them suitable for different applications.
Platinum–nickel: This compound is known for its high catalytic activity in fuel cells and other electrochemical applications.
Platinum–ruthenium: This compound is commonly used in catalysis and has excellent stability and reactivity.
By comparing these compounds, it is clear that platinum–tungsten (2/1) offers a unique combination of high catalytic activity, stability, and cost-effectiveness, making it an attractive choice for various scientific and industrial applications.
Properties
CAS No. |
12402-30-1 |
|---|---|
Molecular Formula |
Pt2W |
Molecular Weight |
574.0 g/mol |
IUPAC Name |
platinum;tungsten |
InChI |
InChI=1S/2Pt.W |
InChI Key |
PLQTVGUTNMSBAC-UHFFFAOYSA-N |
Canonical SMILES |
[W].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


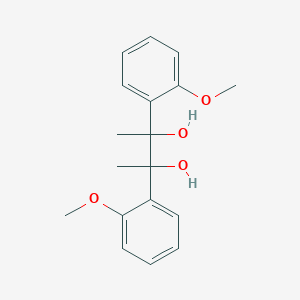


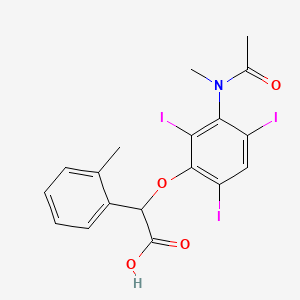
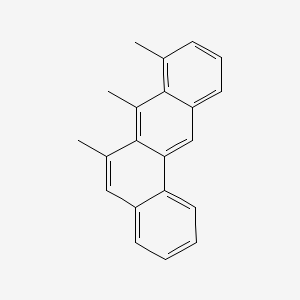

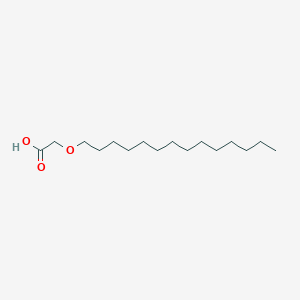
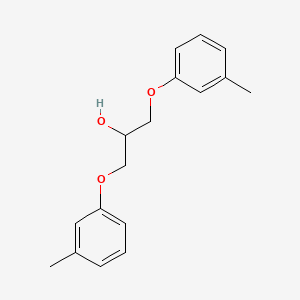
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
